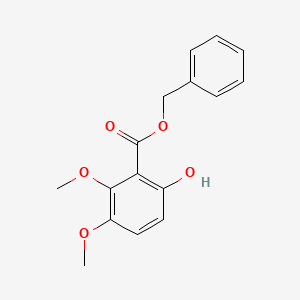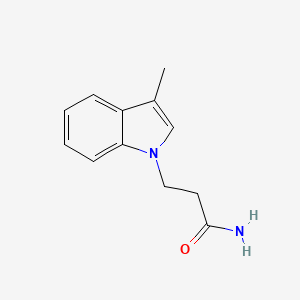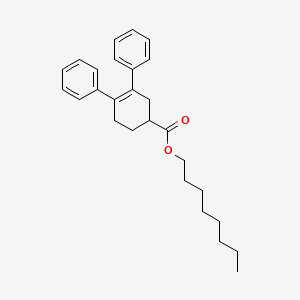![molecular formula C18H19Cl2NO4 B14516035 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide CAS No. 62539-37-1](/img/structure/B14516035.png)
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and dimethoxyphenoxy groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 3,4-dimethoxyphenol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-bromo-2-propanol to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide
- 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]acetamide
- 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]phenylacetamide
Uniqueness
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both dichloro and dimethoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62539-37-1 |
|---|---|
Formule moléculaire |
C18H19Cl2NO4 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide |
InChI |
InChI=1S/C18H19Cl2NO4/c1-11(21-18(22)17-13(19)5-4-6-14(17)20)10-25-12-7-8-15(23-2)16(9-12)24-3/h4-9,11H,10H2,1-3H3,(H,21,22) |
Clé InChI |
ZEOZDUUFWZYHAN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


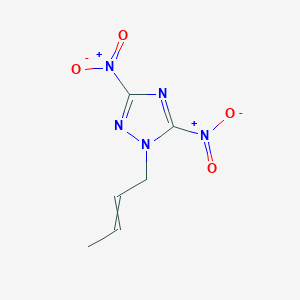

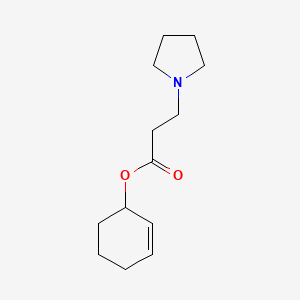
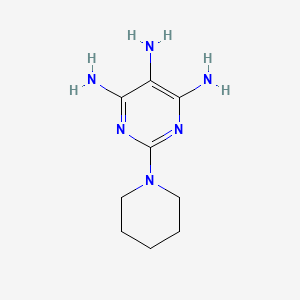
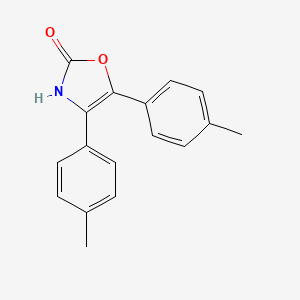

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
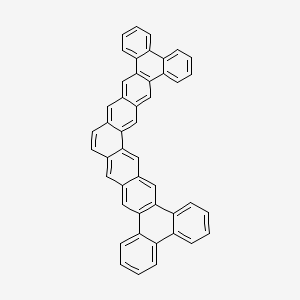
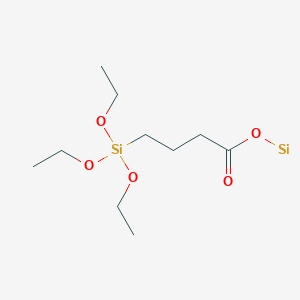
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
